
(5-Fluorothiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluorothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClFNS and a molecular weight of 167.63 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a fluorine atom at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of 3-thiophenemethanamine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The resulting (5-Fluorothiophen-3-yl)methanamine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-Fluorothiophen-3-yl)methanamine hydrochloride may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Fluorothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amine group to an imine or amide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can produce hydroxyl or amino-substituted thiophenes .
Scientific Research Applications
Chemistry
In chemistry, (5-Fluorothiophen-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can increase the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as agrochemicals, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine hydrochloride: This compound is similar in structure but contains a pyridine ring instead of a thiophene ring.
(5-Fluorobenzylamine hydrochloride): This compound has a benzene ring with a fluorine atom at the 5-position and an amine group at the 3-position.
Uniqueness
(5-Fluorothiophen-3-yl)methanamine hydrochloride is unique due to the presence of both a fluorine atom and a thiophene ring. The thiophene ring imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C5H7ClFNS |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(5-fluorothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6FNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H |
InChI Key |
QMMFQVQUQCUPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B14808341.png)
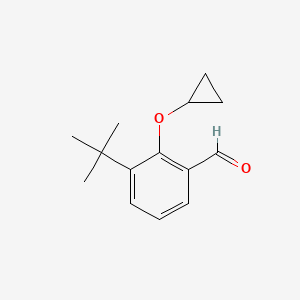
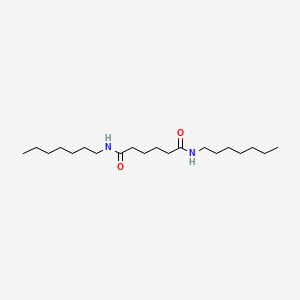
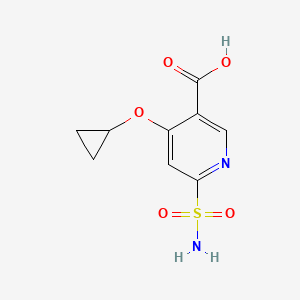
![2-[{[Amino(4-hydroxyphenyl)acetyl]amino}(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14808352.png)

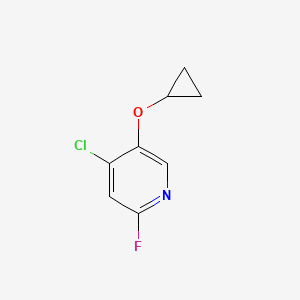
![[(S)-[(2R,4S,5S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14808385.png)

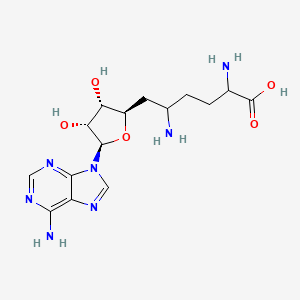
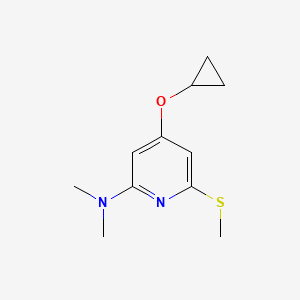
![benzyl N-[(1S)-2-[4-[(2Z)-2-(3-fluorophenyl)imino-3-(2-furylmethyl)-4-oxo-thiazolidin-5-yl]anilino]-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B14808422.png)
![ethyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate](/img/structure/B14808423.png)
